molecular formula C18H23NO5S B4283033 3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B4283033
M. Wt: 365.4 g/mol
InChI Key: HKYBCLAHDXFLDA-UHFFFAOYSA-N
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Description

3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound featuring a bicyclo[2.2.2]octane core structure. This compound is notable for its unique combination of a thiophene ring and a bicyclic octane structure, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiophene Ring:

    Bicyclo[2.2.2]octane Core Formation: The bicyclo[2.2.2]octane core is constructed using cycloaddition reactions.

    Coupling Reactions: The thiophene ring is then coupled with the bicyclo[2.2.2]octane core through carbamoylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the methoxycarbonyl group can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Aminated Thiophene Derivatives: From substitution reactions.

Scientific Research Applications

3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s thiophene ring can interact with enzymes or receptors, modulating their activity. The bicyclo[2.2.2]octane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar bicyclic structure but different functional groups.

    Bicyclo[2.2.2]octane-2-carboxylic acid: Lacks the thiophene ring and methoxycarbonyl group.

Uniqueness

3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is unique due to its combination of a thiophene ring and a bicyclo[222]octane core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S/c1-8-9(2)25-16(12(8)18(23)24-3)19-15(20)13-10-4-6-11(7-5-10)14(13)17(21)22/h10-11,13-14H,4-7H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYBCLAHDXFLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2C3CCC(C2C(=O)O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 3
3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 5
3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

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